molecular formula C8H13F3N2O B13958450 N-(piperidin-4-yl)-N-(trifluoromethyl)acetamide

N-(piperidin-4-yl)-N-(trifluoromethyl)acetamide

Cat. No.: B13958450
M. Wt: 210.20 g/mol
InChI Key: SIHXZNWQVZBRLY-UHFFFAOYSA-N
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Description

N-(piperidin-4-yl)-N-(trifluoromethyl)acetamide is a synthetic organic compound that features a piperidine ring and a trifluoromethyl group attached to an acetamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(piperidin-4-yl)-N-(trifluoromethyl)acetamide typically involves the following steps:

    Formation of Piperidine Derivative: Starting with piperidine, the 4-position is functionalized using appropriate reagents.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

    Acetamide Formation: The final step involves the formation of the acetamide group, typically through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(piperidin-4-yl)-N-(trifluoromethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The piperidine ring can be oxidized to form N-oxides.

    Reduction: Reduction reactions can modify the acetamide group or the piperidine ring.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce secondary amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying receptor-ligand interactions.

    Medicine: Possible development as a pharmaceutical agent due to its structural features.

    Industry: Use in the synthesis of agrochemicals or other industrial chemicals.

Mechanism of Action

The mechanism of action for N-(piperidin-4-yl)-N-(trifluoromethyl)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    N-(piperidin-4-yl)-N-methylacetamide: Similar structure but lacks the trifluoromethyl group.

    N-(piperidin-4-yl)-N-(trifluoromethyl)benzamide: Contains a benzamide instead of an acetamide group.

Uniqueness

N-(piperidin-4-yl)-N-(trifluoromethyl)acetamide is unique due to the presence of both the piperidine ring and the trifluoromethyl group, which can impart distinct biological and chemical properties compared to similar compounds.

Properties

Molecular Formula

C8H13F3N2O

Molecular Weight

210.20 g/mol

IUPAC Name

N-piperidin-4-yl-N-(trifluoromethyl)acetamide

InChI

InChI=1S/C8H13F3N2O/c1-6(14)13(8(9,10)11)7-2-4-12-5-3-7/h7,12H,2-5H2,1H3

InChI Key

SIHXZNWQVZBRLY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1CCNCC1)C(F)(F)F

Origin of Product

United States

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